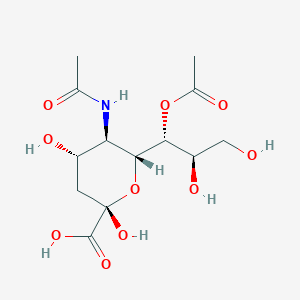

7-O-Acetyl-N-acetylneuraminic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-O-Acetyl-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. Sialic acids are nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes. This compound is particularly interesting due to its unique structural modifications, which confer distinct biochemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyl-N-acetylneuraminic acid typically involves the selective protection of hydroxy groups followed by acetylation. One common method includes the protection of the C-4, C-8, and C-9 hydroxy groups of methyl (methyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-nonulopyranosid)onate, followed by acetylation of the C-7 hydroxy group .

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. This method uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation, producing the compound with high efficiency . Another approach involves the hydrolysis of polysialic acid using oxalic acid, followed by separation and purification .

化学反应分析

Types of Reactions: 7-O-Acetyl-N-acetylneuraminic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to modify the carbonyl groups present in the compound.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetyl groups can be substituted using reagents like acetic anhydride in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

科学研究应用

Biochemical Properties and Mechanisms of Action

7-O-Acetyl-N-acetylneuraminic acid exhibits unique structural modifications that confer distinct biochemical properties. These properties are pivotal in cellular recognition, signaling, and adhesion processes. The compound interacts with specific molecular targets and pathways, notably inhibiting melanogenesis by inducing autophagy and degrading tyrosinase, a key enzyme in melanin production.

Cancer Research

Research indicates that 7-O-acetylated N-acetylneuraminic acid is crucial in the survival of certain cancer cells, particularly acute lymphoblastic leukemia (ALL). The removal of O-acetyl residues from the cell surface enhances drug sensitivity, suggesting a potential therapeutic target for enhancing the efficacy of chemotherapeutic agents like vincristine and nilotinib .

Viral Pathogen Studies

The compound has been studied for its interaction with neuraminidases from various influenza viruses (H1N1 and H3N2). Sialosides containing 7-N-acetyl sialic acid were cleaved by these viral enzymes, indicating that this compound could serve as a substrate mimic to explore viral pathogenicity and develop antiviral strategies .

Pharmaceutical Development

Due to its biological activity and safety profile, this compound is utilized in pharmaceutical formulations. Its role as a building block in synthesizing more complex molecules makes it valuable in drug development.

Nutraceuticals

The compound's health benefits have led to its incorporation into nutraceutical products aimed at improving cellular health and immune function.

Synthesis and Production Methods

The synthesis of this compound involves selective protection of hydroxyl groups followed by acetylation. A common synthetic route includes protecting the C-4, C-8, and C-9 hydroxyl groups before acetylating the C-7 hydroxyl group. Enzymatic synthesis methods also exist, utilizing enzymes like N-acetyl-glucosamine 2-epimerase for efficient production .

Case Studies

作用机制

The mechanism of action of 7-O-Acetyl-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits melanogenesis by inducing autophagy, leading to the degradation of tyrosinase, a key enzyme in melanin production . This process involves the formation of autophagosomes that fuse with lysosomes, resulting in the degradation of tyrosinase and suppression of melanin production.

相似化合物的比较

7-O-Acetyl-N-acetylneuraminic acid can be compared with other sialic acids such as:

N-acetylneuraminic acid: The parent compound, which lacks the acetyl group at the C-7 position.

N-glycolylneuraminic acid: Another sialic acid with a glycolyl group instead of an acetyl group.

N-acetyl-9-O-acetylneuraminic acid: A similar compound with the acetyl group at the C-9 position.

Uniqueness: The unique structural modification at the C-7 position of this compound confers distinct biochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications .

属性

CAS 编号 |

18529-63-0 |

|---|---|

分子式 |

C13H21NO10 |

分子量 |

351.31 g/mol |

IUPAC 名称 |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |

InChI 键 |

DUOKWMWKFGDUDQ-ZXQYLZRESA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |

规范 SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。